molecular formula C12H24N2O3 B8726460 Tert-butyl 3-(2-hydroxyethylamino)piperidine-1-carboxylate

Tert-butyl 3-(2-hydroxyethylamino)piperidine-1-carboxylate

Cat. No. B8726460
M. Wt: 244.33 g/mol
InChI Key: OQBAMVLKFMJFLB-UHFFFAOYSA-N
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Patent
US08399681B2

Procedure details

To a solution of 3-Oxo-piperidine-1-carboxylic acid tert-butyl ester (0.2 g, 1 mmol) in dichloromethane (5 mL) was added 2-Amino ethanol (0.073 mg, 1.2 mmol) and NaBH(OAc)3 (0.3 g, 1.4 mmol). The resulting mixture was stirred at room temperature overnight and partitioned between dichloromethane and water. The combined organic extracts were washed with brine, dried, and evaporated. The residue was directly used into the next step without further purification.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.073 mg
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10](=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH2:15][CH2:16][CH2:17][OH:18].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([NH:15][CH2:16][CH2:17][OH:18])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)=O
Name
Quantity
0.073 mg
Type
reactant
Smiles
NCCO
Name
Quantity
0.3 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was directly used into the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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